6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one
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Overview
Description
6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one is a complex organic compound that belongs to the class of thiochromeno-pyridines This compound is characterized by its unique structure, which includes a nitro group, a thiochromene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one typically involves multiple steps. One common method includes the following steps:
Formation of the Thiochromene Ring: This step involves the cyclization of a suitable precursor to form the thiochromene ring.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions, often using piperazine or its derivatives as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine moiety may enhance the compound’s ability to bind to biological targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(4-(4-methylpiperazin-1-yl)phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Uniqueness
6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one is unique due to its combination of a nitro group, thiochromene ring, and piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N4O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-9-nitrothiochromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C17H16N4O3S/c1-19-7-9-20(10-8-19)12-4-5-13(21(23)24)16-14(12)15(22)11-3-2-6-18-17(11)25-16/h2-6H,7-10H2,1H3 |
InChI Key |
MNQDUPSJQFKTSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])SC4=C(C3=O)C=CC=N4 |
Origin of Product |
United States |
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